Heptyl propionate

Overview

Description

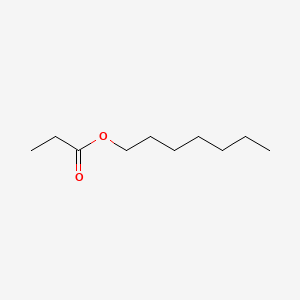

Heptyl propionate, also known as heptyl propanoate, is an ester with the molecular formula C10H20O2. It is formed by the esterification of heptanol and propanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl propionate can be synthesized through the esterification reaction between heptanol and propanoic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where heptanol and propanoic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanol and propanoic acid.

Reduction: Reduction of this compound can lead to the formation of heptanol and propanol.

Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Heptanol and propanoic acid.

Reduction: Heptanol and propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Solvent and Reagent in Organic Synthesis

Heptyl propionate is widely used as a solvent and reagent in organic synthesis. Its properties make it suitable for various chemical reactions, including:

- Esterification : Acts as a starting material for synthesizing other esters.

- Hydrolysis : Can be hydrolyzed under acidic or basic conditions to yield heptanol and propanoic acid.

Biological Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In vitro experiments showed that it inhibits pro-inflammatory cytokines, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies revealed that it induces apoptosis in various cancer cell lines, such as breast and colon cancer, with significant reductions in cell viability observed at concentrations as low as 100 µM after 48 hours.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant scent profile, this compound is utilized in the production of fragrances and flavorings. Its unique chemical structure provides distinct olfactory characteristics that are desirable in consumer products.

Table 1: Summary of Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH assay | Significant reduction of free radicals |

| Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |

| Anticancer | MTT assay, Flow cytometry | Induced apoptosis in cancer cell lines |

| Behavioral response | Electroantennography (EAG) | Modulated olfactory responses in Drosophila |

Detailed Research Findings

- Antioxidant Activity : A study assessing various esters found that this compound exhibited strong scavenging capacity with an IC50 value similar to ascorbic acid .

- Anti-inflammatory Effects : In vitro experiments on macrophage cell lines confirmed that this compound could inhibit the secretion of inflammatory markers .

- Anticancer Potential : Experiments indicated that this compound could reduce the viability of several cancer cell lines by more than 50%, demonstrating its potential as a chemotherapeutic agent .

- Behavioral Studies : Research using a T-maze apparatus showed that Drosophila were attracted to lower concentrations of this compound while higher concentrations acted as repellents .

Mechanism of Action

The mechanism of action of heptyl propionate involves its hydrolysis to heptanol and propanoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, releasing the alcohol and acid components. These components can then participate in various metabolic pathways within the body .

Comparison with Similar Compounds

Heptyl propionate can be compared with other esters such as:

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Butyl propionate: Used in the production of perfumes and as a solvent.

Uniqueness: this compound is unique due to its specific combination of heptanol and propanoic acid, which gives it distinct physical and chemical properties compared to other esters. Its longer alkyl chain compared to ethyl acetate or methyl butyrate results in different solubility and volatility characteristics .

Biological Activity

Heptyl propionate, a chemical compound with the formula C₁₀H₂₀O₂, is an ester formed from heptanol and propanoic acid. This compound has garnered attention for its potential biological activities, including applications in flavoring, fragrance, and as a bioactive agent in various fields such as agriculture and medicine.

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- CAS Number : 16670-65-0

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases. In vitro assays demonstrated that this compound exhibits significant antioxidant activity, making it a candidate for further research in nutraceutical applications .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating diseases like arthritis and other inflammatory disorders .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis (programmed cell death) in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's efficacy was assessed through various assays, including MTT assays to measure cell viability and flow cytometry to analyze apoptotic cells .

Behavioral Responses in Insects

In entomological studies, this compound has been shown to affect the behavior of insects. For example, it serves as an attractant or repellent depending on concentration and context. Research involving Drosophila melanogaster demonstrated that this compound activates specific olfactory receptors, influencing mating and foraging behaviors . This bioactivity underscores its potential use in pest management strategies.

Table 1: Summary of Biological Activities of this compound

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH assay | Significant reduction of free radicals |

| Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |

| Anticancer | MTT assay, Flow cytometry | Induced apoptosis in cancer cell lines |

| Behavioral response | Electroantennography (EAG) | Modulated olfactory responses in Drosophila |

Detailed Research Findings

- Antioxidant Activity : In a study assessing various esters, this compound exhibited a strong capacity to scavenge free radicals, with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

- Anti-inflammatory Effects : The compound's ability to inhibit the secretion of inflammatory markers was confirmed through in vitro experiments on macrophage cell lines, demonstrating its potential role in reducing inflammation-related tissue damage .

- Anticancer Potential : A series of experiments showed that this compound could reduce the viability of several cancer cell lines (e.g., breast and colon cancer) by more than 50% at concentrations as low as 100 µM after 48 hours of exposure .

- Behavioral Studies : The impact on insect behavior was assessed using a T-maze apparatus where Drosophila were exposed to varying concentrations of this compound. Results indicated a significant attraction at lower concentrations while higher concentrations acted as repellents .

Chemical Reactions Analysis

Oxidative Coupling of Alkanes

Heptyl propionate can be synthesized via oxidative coupling of alkanes with propionic acid using manganic salts (e.g., manganic propionate) as coupling agents . Key conditions include:

-

Temperature : Up to 141°C (boiling point of propionic acid).

-

Solvent : Excess propionic acid acts as both reactant and solvent.

-

Mechanism : Manganic propionate facilitates coupling, converting to insoluble manganous salts (self-indicating via color change from dark brown to pink/white) .

Reaction :

Acid-Catalyzed Esterification

This compound forms via esterification of propionic acid with heptanol. Amberlyst 36 and Amberlyst 70 catalysts enhance reaction efficiency :

Catalytic Esterification Kinetics

Pseudo-homogeneous kinetic models describe the esterification process :

Table 1: Kinetic Parameters for Amberlyst Catalysts

| Parameter | Amberlyst 36 | Amberlyst 70 |

|---|---|---|

| Forward Rate Constant | $$ | |

| 1.43 \times 10^{-3}$$ L/mol·min | $$ | |

| 2.63 \times 10^{-3}$$ L/mol·min | ||

| Activation Energy (Eₐ) | 51.4 kJ/mol | 45.1 kJ/mol |

| Equilibrium Constant (K) | 6.2–7.8 | 6.2–7.8 |

Amberlyst 70 outperforms Amberlyst 36 due to higher sulfonation and swelling capacity in polar media .

Hydrogenation Reactions

This compound undergoes hydrogenation under high-pressure H₂ with bifunctional catalysts (e.g., Ru complexes) :

-

Turnover Number (TON) : Up to 18,000 observed for analogous esters (e.g., methyl benzoate) .

-

Challenges : Catalyst inhibition by alcohol byproducts reduces efficiency over time .

Reaction :

Hydrolysis and Acid/Base Reactions

This compound reacts under acidic or alkaline conditions:

Conditions :

Spectroscopic Analysis and Fragmentation

Mass spectrometry reveals characteristic fragmentation patterns :

Table 2: Major Fragmentation Peaks in CI-MS

| m/z | Fragment Ion | Origin |

|---|---|---|

| 172 | Molecular Ion | C₁₀H₂₀O₂⁺ |

| 115 | [C₇H₁₅O]⁺ | Heptyl group loss |

| 57 | [C₃H₅O]⁺ | Propionate backbone |

Chemical ionization (CI) with methane generates stable adducts (e.g., [M+H]⁺), enabling precise molecular weight determination .

Industrial and Research Significance

Properties

IUPAC Name |

heptyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-12-10(11)4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYICJVBGZQOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176693 | |

| Record name | Heptyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-81-1 | |

| Record name | Heptyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.